4-Nitro-2,1,3-benzothiadiazole

Übersicht

Beschreibung

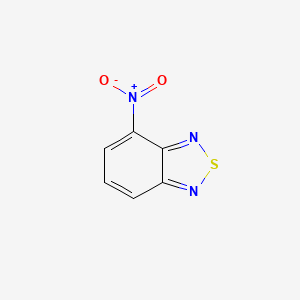

4-Nitrobenzo[c][1,2,5]thiadiazole is a heterocyclic aromatic compound characterized by a fused ring system containing nitrogen, sulfur, and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of 4-nitrobenzo[c][1,2,5]thiadiazole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Nitrobenzo[c][1,2,5]thiadiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.

Substitution: Nucleophile wie Amine oder Thiole, oft in Gegenwart einer Base.

Hauptprodukte:

Reduktion: 4-Aminobenzo[c][1,2,5]thiadiazol.

Substitution: Verschiedene substituierte Benzo[c][1,2,5]thiadiazol-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

4-Nitrobenzo[c][1,2,5]thiadiazol wurde auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Untersucht auf sein Potenzial als fluoreszierende Sonde für Bioimaging-Anwendungen.

Medizin: Wird auf seine Antikrebsaktivität und sein Potenzial als therapeutisches Mittel untersucht, das auf spezifische Enzyme und Signalwege abzielt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Nitrobenzo[c][1,2,5]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde die Verbindung beispielsweise in ihren Antikrebsanwendungen gezeigt, dass sie Protein-Tyrosin-Phosphatasen inhibiert, was zur Störung von Signalwegen führt, die für das Überleben und die Proliferation von Krebszellen essentiell sind . Die elektronenarme Natur der Nitrogruppe spielt ebenfalls eine entscheidende Rolle für ihre Reaktivität und Interaktion mit biologischen Molekülen .

Ähnliche Verbindungen:

Benzo[c][1,2,5]thiadiazol: Die Stammverbindung ohne die Nitrogruppe.

4-Aminobenzo[c][1,2,5]thiadiazol: Die reduzierte Form von 4-Nitrobenzo[c][1,2,5]thiadiazol.

4,7-Diarylbenzo[c][1,2,5]thiadiazole: Derivate mit Arylgruppen an den Positionen 4 und 7.

Einzigartigkeit: 4-Nitrobenzo[c][1,2,5]thiadiazol ist aufgrund seiner Nitrogruppe einzigartig, die im Vergleich zu seinen Analoga besondere elektronische Eigenschaften und Reaktivität verleiht. Dies macht es besonders wertvoll für Anwendungen, die starke elektronenakzeptierende Eigenschaften erfordern, wie z. B. in der organischen Elektronik und als Vorläufer für eine weitere Funktionalisierung .

Wirkmechanismus

The mechanism of action of 4-nitrobenzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer applications, the compound has been shown to inhibit protein tyrosine phosphatases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The electron-deficient nature of the nitro group also plays a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Benzo[c][1,2,5]thiadiazole: The parent compound without the nitro group.

4-Aminobenzo[c][1,2,5]thiadiazole: The reduced form of 4-nitrobenzo[c][1,2,5]thiadiazole.

4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Derivatives with aryl groups at positions 4 and 7.

Uniqueness: 4-Nitrobenzo[c][1,2,5]thiadiazole is unique due to its nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring strong electron-accepting characteristics, such as in organic electronics and as a precursor for further functionalization .

Biologische Aktivität

4-Nitro-2,1,3-benzothiadiazole (C6H3N3O2S) is a compound of significant interest in the fields of pharmacology and agricultural chemistry due to its diverse biological activities and potential applications. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its effectiveness against a range of pathogens and cellular processes. Notably, it has been identified as having potential antitubercular properties, particularly against nonreplicating Mycobacterium tuberculosis cells.

Target Interactions : The compound interacts with specific biomolecules to exert its effects. It has shown effectiveness in overcoming herbicide resistance in weeds and treating fungal diseases in crops like cotton and grapes by disrupting normal physiological functions in target organisms .

Biochemical Pathways : It influences several metabolic pathways by interacting with enzymes and proteins. Research indicates that this compound can enhance the activity of enzymes involved in stress response pathways, thereby increasing the production of protective metabolites .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability for therapeutic applications. Key physical properties include:

Antitubercular Activity

A notable study highlighted the compound's potent antitubercular activity against both replicating and nonreplicating strains of M. tuberculosis. The compound was screened among approximately 500 chemical molecules and exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against nonculturable bacilli .

The results indicated that:

- At concentrations as low as 2 μg/mL, the compound began to reduce cell viability in dormant M. tuberculosis.

- Maximum efficacy was noted at 50 μg/mL, achieving a three-log decrease in cell viability compared to standard treatments like rifampin .

Cellular Effects

Research has shown that this compound affects various cellular processes:

- Gene Expression : Alters the expression of genes involved in stress responses.

- Cell Signaling : Modulates signaling pathways by interacting with specific receptors or signaling molecules.

- Metabolic Pathways : Engages with key metabolic enzymes to enhance protective metabolite production under stress conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQKAMJGVIHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216019 | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6583-06-8 | |

| Record name | 4-Nitro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6583-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006583068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6583-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzo[c][1,2,5]thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6H8S4VKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.